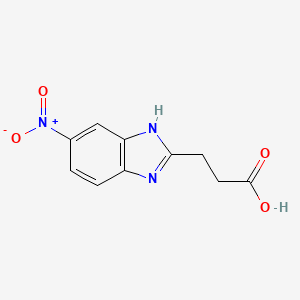

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” is a chemical compound with the molecular formula C10H9N3O4 . It is a derivative of benzimidazole, a heterocyclic compound that is of wide interest due to its diverse biological and clinical applications .

Molecular Structure Analysis

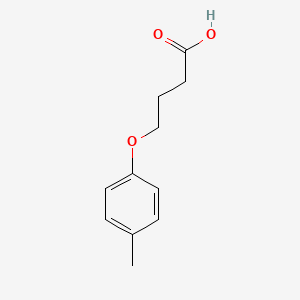

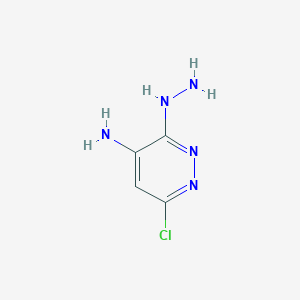

The molecular structure of “this compound” includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The compound also contains a nitro group (-NO2) and a propionic acid group (-CH2CH2COOH).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

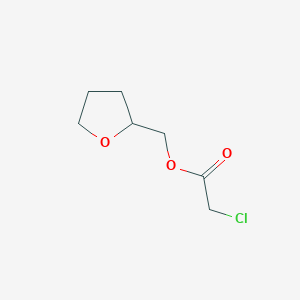

- Unusual Benzimidazole Nucleosides Synthesis : A study by Yadava and Yadav (2008) explores the synthesis of unusual benzimidazole nucleoside analogues, which possess significant pharmaceutical and biochemical properties. These include antiviral, antitumor, and immunosuppressive activities. The synthesis aims at better understanding nucleic acid structure, function, and stability, which is crucial for investigating enzyme and nucleic acid interactions. The compounds synthesized share structural similarities with Ibuprofen and could potentially offer combined drug activities when incorporated with other units like Allopurinol Synthesis of Unusual Benzimidazole Nucleosides.

Biological Activities

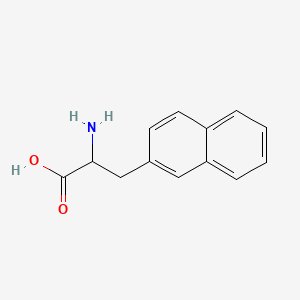

Antimicrobial Activity : El-Meguid (2014) synthesized compounds containing the benzimidazole moiety, demonstrating significant antimicrobial activity against various bacteria and fungi. This study highlights the potential of benzimidazole derivatives in developing new antimicrobial agents Synthesis and Antimicrobial Activity of Some Amino Acids and Sulfamoyl and Pyrrole Derivatives.

Antihypertensive Properties : Zhu et al. (2014) and Sharma et al. (2010) explored benzimidazole derivatives as angiotensin II receptor antagonists, showing promising antihypertensive effects. These studies suggest the potential of benzimidazole-based compounds in treating hypertension Design, Synthesis and Biological Evaluation of New 5-Nitro Benzimidazole Derivatives, Benzimidazoles Derivatives with Potential Angiotensin II Receptor Antagonists.

Anion Transport and Electrochemical Studies

Anion Transport : Peng et al. (2016) discovered that 1,3-bis(benzimidazol-2-yl)benzene derivatives, modified with strong electron-withdrawing groups like nitro, significantly enhance anion transport activity. This research opens avenues for developing efficient anion transporters Highly Efficient Anion Transport Mediated by 1,3-bis(benzimidazol-2-yl)benzene Derivatives.

Electrochemical Generation of Nitro Radical Anion : Yancheva et al. (2017) focused on the electrochemical generation of a nitro radical anion by a hepatotoxic benzimidazole derivative. This study contributes to understanding the toxicity mechanisms and electrochemical properties of benzimidazole derivatives IR Study on the Electrochemical Generation of a Nitro Radical Anion.

Material Science and Luminescence

Solid-State Chemistry : Wu et al. (2020) synthesized co-crystals combining benzimidazole derivatives with aromatic dicarboxylic acids, exploring their potential in creating supramolecular networks. This research highlights the utility of benzimidazole derivatives in material science Synthesis and Characterization of Three Co-Crystals.

Luminescence Sensitization : Viswanathan and Dias (2006) studied the sensitization of Eu(III) and Tb(III) luminescence by thiophenyl-derivatized nitrobenzoato antennas, which include benzimidazole derivatives. This research is crucial for developing luminescent materials for various applications Eu(III) and Tb(III) Luminescence Sensitized by Nitrobenzoato Antennas.

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been extensively studied for their diverse biological and clinical applications . They have shown potential as anticancer agents .

Mode of Action

Benzimidazole derivatives have been found to interact with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides . The presence of different functional groups on the benzimidazole core structure can significantly influence its bioactivity .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of therapeutic applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have shown potential as anticancer agents, suggesting that they may have cytotoxic effects on cancer cells .

Orientations Futures

The future directions for “3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .

Propriétés

IUPAC Name |

3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXRNJPINFWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.